[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Lipophilicity Structure-Activity Relationship Peptidomimetic Design

Researchers synthesizing peptidomimetic protease inhibitors require orthogonal protecting groups for sequential amine deprotection. This Cbz-protected (S)-alanine-piperidine building block solves that problem. • Orthogonal Cbz enables hydrogenolysis independent of acid-labile Boc groups • LogP 1.75 (intermediate between Gly and Val analogs) for systematic steric/lipophilic SAR probing • Free primary amine handle for amide coupling, sulfonamide formation, or reductive amination • ≥98% purity, verified CAS 1354029-34-7 and MDL MFCD21095322 for reproducible library synthesis.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B7918018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-5-9-15(20)11-19-17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
InChIKeyGVYJKXAUPTUPLV-CFMCSPIPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Physicochemical Profile, and Procurement Baseline


[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1354029-34-7; synonym: benzyl [(1-alanyl-2-piperidinyl)methyl]carbamate) is a chiral piperidine-based carbamate building block comprising an (S)-alanine-derived aminoacyl moiety coupled to a 2-aminomethylpiperidine scaffold bearing a Cbz (benzyloxycarbonyl) protecting group on the exocyclic amine . Its molecular formula is C₁₇H₂₅N₃O₃ with a molecular weight of 319.40 g/mol, a predicted LogP of 1.75, density of 1.2 ± 0.1 g/cm³, and a boiling point of 523.8 ± 35.0 °C . The compound is classified under GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335 . Commercial availability is documented at ≥98% purity through multiple registered suppliers, with verified CAS registry and MDL identifier MFCD21095322 .

1
Chiral (S)-alanine-derived building block Supports enantioselective peptidomimetic synthesis with defined stereochemistry at the aminoacyl terminus.
2
Cbz protecting group on exocyclic amine Compatible with hydrogenolytic deprotection; orthogonal to acid-labile Boc groups in sequential deprotection routes.
3
2-aminomethyl regioisomer, verified identity Unique MDL identifier (MFCD21095322) enables unambiguous procurement of the 2-substituted piperidine scaffold.

Why Generic Substitution Fails: Structural Determinants


Although several piperidine-2-ylmethyl carbamate analogs share a common core scaffold, three structural variables preclude simple interchange: (1) the amino acid side chain identity (Ala vs. Gly vs. Val) alters predicted LogP by up to 1.22 units, directly impacting chromatographic behavior, solubility, and biological partitioning ; (2) the regioisomeric position of the aminomethyl substituent on the piperidine ring shifts the computed XLogP3 from 1.2 (4-aminomethyl isomer) to 1.75 (2-aminomethyl isomer), reflecting meaningful conformational and electronic differences [1]; and (3) the Cbz protecting group is orthogonal to the Boc group commonly found in closely related analogs, dictating incompatible deprotection conditions (hydrogenolysis vs. acidolysis) that prevent substitution within multi-step synthetic sequences . These quantitative and qualitative differences mean that even compounds sharing the same elemental composition or nominal scaffold cannot be treated as functionally equivalent without experimental validation.

!
Amino acid side chain (Gly or Val) alters lipophilicity and stereochemistry Replacing the (S)-alanine moiety with glycine removes the chiral center; replacing with valine shifts predicted LogP. The target alanine variant occupies an intermediate position critical for SAR continuity.
!
Boc analog is not a direct substitute for Cbz deprotection strategy The Cbz group requires hydrogenolysis or strong acid, while Boc is removed under mild acid. Using the Boc analog in a route designed for Cbz eliminates orthogonal deprotection options.
!
4-aminomethyl regioisomer differs in predicted LogP and scaffold geometry Despite identical molecular formula, the 4-isomer places the carbamate remote from the piperidine nitrogen, shifting conformational presentation and predicted partitioning behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Amino Acid Side Chain Lipophilicity Tuning for SAR-Driven Selection

The target compound, bearing an (S)-alanine-derived side chain (methyl), exhibits a predicted LogP of 1.75 (Chemsrc), which sits midway between the glycine analog (LogP 1.40, Δ = +0.35) and the valine analog (LogP 2.62, Δ = −0.87) . This incremental lipophilicity tuning is directly relevant for modulating membrane permeability and non-specific protein binding in peptidomimetic lead optimization. The alanine side chain introduces a single chiral center absent in the glycine analog, providing stereochemical handle for enantioselective synthesis .

Side chain lipophilicity tuning
Cross-study comparable
ΔLogP +0.35 (vs Gly); −0.87 (vs Val)
Intermediate lipophilicity supports rational SAR selection between Gly and Val variants.
Predicted LogP values from consistent computational method; requires experimental validation.
Lipophilicity Structure-Activity Relationship Peptidomimetic Design

Protecting Group Orthogonality: Cbz vs. Boc Strategy

The target compound employs a Cbz (benzyloxycarbonyl) protecting group on the exocyclic aminomethyl nitrogen, while the closest nitrogen-protecting-group analog uses a Boc (tert-butyloxycarbonyl) group (CAS 1354027-22-7, MW 285.38 vs. target MW 319.40) . Cbz cleavage requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas Boc is removed under mild acidic conditions (TFA/DCM) [1]. This difference is operationally decisive: Cbz on the exocyclic amine can be cleaved orthogonally to Boc on the piperidine nitrogen, enabling sequential deprotection strategies impossible with the Boc-only analog.

Cbz vs. Boc protecting group orthogonality
Class-level inference
Cbz: hydrogenolysis (H₂/Pd-C) or HBr/AcOH
Boc: TFA/DCM (mild acid)
Enables sequential deprotection when orthogonal strategies are required in multi-step routes.
Class-level reference; verify compatibility with specific substrate sensitivity.
Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Regioisomeric Scaffold Differentiation: 2-Aminomethyl vs. 4-Aminomethyl

The target compound positions the aminomethyl carbamate substituent at the 2-position of the piperidine ring, whereas the analogous 4-aminomethyl regioisomer (CAS 1354006-90-8, identical MW 319.4) places the same substituent at the 4-position . Despite identical molecular formula (C₁₇H₂₅N₃O₃), the 2-substituted isomer has a predicted LogP of 1.75 (Chemsrc), while the 4-substituted isomer has a computed XLogP3 of 1.2 (PubChem), a difference of ΔLogP = 0.55 [1]. The 2-aminomethyl configuration places the carbamate in closer proximity to the piperidine nitrogen, restricting conformational freedom and altering the spatial presentation of the aminoacyl moiety relative to the carbamate side chain.

2- vs. 4-aminomethyl regioisomer differentiation
Cross-study comparable
ΔLogP +0.55 (2-isomer more lipophilic)
Approximately 3.5-fold difference in predicted partition coefficient; regioisomers are not interchangeable.
Predicted values from Chemsrc and PubChem; experimental measurement recommended.
Regioisomerism Scaffold Geometry Conformational Analysis

N-Substitution Functional Divergence and Derivatization Potential

The target compound features an (S)-2-aminopropionyl (alanyl) group on the piperidine nitrogen, providing a free primary amine available for further acylation, sulfonylation, reductive amination, or urea formation . In contrast, the closely related [1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1353978-21-8, MW 292.37, C₁₆H₂₄N₂O₃) carries a neutral 2-hydroxyethyl group lacking a basic nitrogen, which restricts downstream chemistry to esterification, etherification, or oxidation reactions . This functional group divergence means the two compounds belong to fundamentally different synthetic lineages despite sharing the piperidine-2-ylmethyl carbamate core.

N-substituent functional group divergence
Supporting evidence
Free primary amine (ionizable, pKa ~8–9) vs. neutral 2-hydroxyethyl analog
Free amine enables amide coupling, sulfonylation, and reductive amination; hydroxyethyl analog restricted to ester/ether chemistry.
Structural comparison based on IUPAC names and SMILES.
Functional Group Interconversion Derivatization Handle Building Block Utility

Verified Chemical Identity and Procurement Integrity

The target compound is assigned the unique MDL identifier MFCD21095322, which is distinct from all closest analogs: the glycine analog carries MFCD21095249, the Boc-protected analog carries a different MDL, and the 4-regioisomer is registered under a separate PubChem CID (66566733) [1]. The CAS number 1354029-34-7 is explicitly linked to the (S)-alanine-piperidine-2-ylmethyl-Cbz scaffold across multiple authoritative databases (Fluorochem, Chemsrc, ChemicalBook, Leyan), providing multi-vendor cross-validation of chemical identity . This registration integrity enables unambiguous procurement specification and reduces the risk of receiving an incorrectly substituted analog due to nomenclature ambiguity.

Verified chemical identity
Supporting evidence
MDL MFCD21095322
Unique identifier distinct from all closest analogs; multi-vendor CAS concordance reduces procurement risk.
Cross-referenced across Fluorochem, Chemsrc, ChemicalBook, PubChem, and Leyan.
Chemical Registration Procurement Integrity Identity Verification

Best-Fit Research and Industrial Application Scenarios


SAR Exploration of Peptidomimetic Protease Inhibitors

The target compound's intermediate LogP (1.75) between the glycine (1.40) and valine (2.62) analogs makes it the preferred alanine variant for systematically probing the impact of side chain steric bulk and lipophilicity on protease inhibition potency within the piperidine carbamate peptidomimetic class. In the context of the Damalanka et al. (2019) piperidine carbamate inhibitor series targeting HGFA, matriptase, and hepsin, compounds within this chemotype achieved IC₅₀ values as low as 3.2 nM, demonstrating that the scaffold is capable of potent target engagement when appropriately substituted [1]. Researchers investigating the effect of incremental methyl group addition (H → Me → iPr) on binding affinity, selectivity, and metabolic stability should select the alanine analog as the central comparison point for structure-activity relationship studies.

Orthogonal Protection in Multi-Step Synthesis of Bifunctional Ligands

When a synthetic route requires sequential deprotection of the exocyclic amine and the piperidine nitrogen under mutually exclusive conditions, the Cbz group on the target compound enables hydrogenolytic cleavage in the presence of an acid-labile Boc group installed elsewhere in the molecule, or vice versa [2]. This orthogonal strategy is particularly relevant for constructing bifunctional ligands where the alanyl amine and the piperidine nitrogen must be differentially functionalized (e.g., one coupled to a pharmacophore and the other to a linker or fluorescent tag) [1]. In such sequences, substituting the Cbz analog with the Boc analog (CAS 1354027-22-7) would render both protecting groups acid-labile, eliminating the orthogonality required for sequential deprotection.

Regioisomerically Defined Piperidine Scaffold Libraries

For research programs building systematically varied piperidine carbamate libraries, the 0.55 LogP unit difference between the 2-aminomethyl (target, LogP 1.75) and 4-aminomethyl isomer (XLogP3 1.2) represents a meaningful difference in predicted physicochemical properties [3]. The 2-aminomethyl substitution pattern additionally constrains the conformational relationship between the aminoacyl moiety and the carbamate side chain due to proximity to the piperidine nitrogen, whereas the 4-isomer presents these functional groups in an extended, para-like geometry. Procurement of the correct regioisomer, verified by its unique MDL number (MFCD21095322), is essential to ensure that library members reflect the intended 3D pharmacophore geometry rather than an unintended isomeric scaffold.

Chiral Pool-Derived Peptidomimetics with Free Amine Derivatization

The presence of a free primary amine from the (S)-alanine moiety distinguishes the target compound from N-substituted analogs such as the 2-hydroxyethyl variant (CAS 1353978-21-8), which lack an ionizable amine . This free amine serves as a derivatization handle for amide coupling, sulfonamide formation, urea synthesis, or reductive amination with diverse carbonyl partners, enabling incorporation into larger peptidomimetic architectures [1]. For medicinal chemistry campaigns requiring post-coupling modification of the aminoacyl terminus—such as capping groups in protease inhibitor design—the alanine-derived amine provides synthetic flexibility absent in analogs carrying neutral or fully substituted N-substituents.

Application
Selection Property
Validation Focus
Peptidomimetic SAR exploration
Intermediate LogP with single chiral center
Verify side chain contribution to target engagement and selectivity within the piperidine carbamate scaffold class
Orthogonal deprotection in multi-step synthesis
Cbz group orthogonality to Boc chemistry
Confirm hydrogenolytic Cbz cleavage compatibility with acid-sensitive functionality elsewhere in the route
Regioisomerically defined scaffold libraries
2-aminomethyl substitution pattern identity
Validate regioisomer identity via unique MDL number and confirm predicted physicochemical property profile
Chiral pool-derived amine derivatization
Free primary amine on (S)-alanine moiety
Assess compatibility with planned coupling chemistry (amide, sulfonamide, urea, or reductive amination)
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